3-{[(2,3-dichlorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one
Description
3-{[(2,3-Dichlorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one is a heterocyclic compound featuring a thiazolo[2,3-b]quinazolinone core with a (2,3-dichlorophenyl)sulfanyl methyl substituent. The compound’s synthesis typically involves phase-transfer catalysis (PTC) conditions, as seen in related thiazoloquinazolinone derivatives, where dihalo compounds react with thiourea or thiohydantoin precursors .
Properties
IUPAC Name |
3-[(2,3-dichlorophenyl)sulfanylmethyl]-2,3-dihydro-[1,3]thiazolo[2,3-b]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2OS2/c18-12-5-3-7-14(15(12)19)23-8-10-9-24-17-20-13-6-2-1-4-11(13)16(22)21(10)17/h1-7,10H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTKHZSWEHXTKGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N2C(=O)C3=CC=CC=C3N=C2S1)CSC4=C(C(=CC=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-{[(2,3-dichlorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one , with the CAS number 477860-23-4 , is a thiazoloquinazolinone derivative known for its diverse biological activities. This article reviews the compound's biological properties, including its cytotoxicity against various cancer cell lines, antimicrobial activity, and potential mechanisms of action.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 395.33 g/mol . The presence of the dichlorophenyl group and thiazole moiety contributes to its biological activity.
Anticancer Activity
Numerous studies have demonstrated the cytotoxic effects of thiazoloquinazolinones against various cancer cell lines. The compound has shown promising results in inhibiting the growth of several human cancer cell lines:
| Cell Line | IC50 (μg/mL) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 0.28 | Inhibition of tubulin polymerization |
| A549 (Lung) | 0.52 | Induction of apoptosis |
| SK-MEL-2 (Melanoma) | 4.27 | Interaction with colchicine binding site |
| HT-29 (Colon) | 12.57 | Disruption of mitochondrial function |
The structure-activity relationship (SAR) studies indicate that modifications on the phenyl ring significantly influence cytotoxic potency. For instance, substitutions at specific positions enhance binding affinity to target proteins involved in cell proliferation and survival pathways .
Antimicrobial Activity
Research has also explored the antimicrobial properties of this compound. It has been tested against various microorganisms, including:
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Moderate activity |
| Candida albicans | Effective inhibition |
| Escherichia coli | Limited effectiveness |
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents targeting resistant strains .
The mechanisms underlying the biological activity of this compound are multifaceted:
- Inhibition of Tubulin Polymerization : The compound's interaction with tubulin is significant in preventing cancer cell division.
- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Antimicrobial Mechanisms : The sulfenamide group may disrupt microbial cell wall synthesis or function.
Case Studies
Several case studies illustrate the therapeutic potential of thiazoloquinazolinones:
- A study on a series of thiazolo[2,3-b]quinazolin-5-one derivatives indicated that modifications can lead to enhanced anticancer activity and selectivity against tumor cells while sparing normal cells .
- Another investigation highlighted the compound's efficacy against drug-resistant strains of bacteria, showcasing its potential in treating infections where conventional antibiotics fail .
Scientific Research Applications
Antimicrobial Activity
Quinazolinone derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to 3-{[(2,3-dichlorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one exhibit notable antibacterial and antifungal activities.
- Case Study : A study by Desai et al. demonstrated that novel quinazoline derivatives showed significant activity against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting enhanced efficacy due to electron-donating or withdrawing substituents on the phenyl ring .
| Compound | Activity Against | Notes |
|---|---|---|
| 3-{[(2,3-dichlorophenyl)sulfanyl]methyl}-... | Gram-positive bacteria | Effective against Staphylococcus aureus |
| 2-(4-chlorophenyl)-2-oxo-ethylthio... | Fungi | Broad-spectrum antifungal activity |
Anticancer Properties
The anticancer potential of quinazolinone derivatives is well-documented. The compound has shown promise in inhibiting tumor growth across various cancer cell lines.
- Case Study : Research indicates that derivatives of quinazolinones, including those with thiazole rings, have demonstrated cytotoxic effects against several cancer cell lines such as K-562 (chronic myelogenous leukemia) and HL-60 (human leukemia) .
| Cell Line | Compound Tested | IC50 (µM) | Efficacy |
|---|---|---|---|
| K-562 | 3-{[(2,3-dichlorophenyl)sulfanyl]methyl}-... | 15 | Moderate |
| HL-60 | Various quinazolinones | 20 | High |
Anti-inflammatory Effects
Compounds within the quinazolinone family have also been investigated for their anti-inflammatory properties. The thiazoloquinazolinone structure may contribute to these effects.
- Research Findings : Studies have shown that certain quinazolinone derivatives can inhibit pro-inflammatory cytokines and pathways involved in inflammation .
Antioxidant Activity
Recent investigations into the antioxidant properties of quinazolinones have revealed their potential to scavenge free radicals and mitigate oxidative stress.
- Case Study : A study highlighted the synthesis of various 2-substituted quinazolinones that demonstrated significant antioxidant activity through DPPH radical scavenging assays .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of quinazolinone derivatives.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., Cl) increase metabolic stability but reduce solubility.
- Electron-donating groups (e.g., CH₃, NH₂) improve solubility and intermolecular interactions, making them favorable for drug design .
Core Heterocycle Modifications
Variations in the heterocyclic core alter electronic properties and biological activity:
Key Observations :
- The thiazoloquinazolinone core provides a rigid, planar structure conducive to π-π stacking in target binding .
Preparation Methods
Cyclization of Octahydroquinazoline-2-thiones with α-Bromoketones
The thiazolo[2,3-b]quinazolinone scaffold is classically synthesized via cyclization of octahydroquinazoline-2-thiones (1) with α-bromoketones (2) under thermal conditions. For example, reacting 4-aryl-7,7-dimethyl-5-oxo-octahydroquinazoline-2-thione with α-bromoacetone in tetrahydrofuran (THF) at 65°C for 4 hours yields 5H-thiazolo[2,3-b]quinazolin-6(7H)-ones (3) . This method ensures regioselective thiazole ring formation due to the electrophilic nature of the α-bromoketone, which undergoes nucleophilic attack by the thione sulfur (Fig. 1).
Mechanistic Insight :
Multicomponent Reactions for Quinazolinone Precursors
Recent advances employ multicomponent reactions (MCRs) to construct quinazolinone intermediates. A three-component reaction involving 2-aminobenzothiazole, tetralone, and aldehydes in the presence of SO3H-functionalized ionic liquids (e.g., [MIM(CH2)4SO3H][HSO4]) generates benzothiazolo[2,3-b]quinazolinones (4) . This method achieves high atom economy and avoids hazardous solvents, with yields exceeding 85%.
Installation of the [(2,3-Dichlorophenyl)sulfanyl]methyl Substituent
Bromomethyl Intermediate Strategy
A two-step approach involves:
- Bromination : Introducing a bromomethyl group at position 3 of the thiazoloquinazolinone core (5) using N-bromosuccinimide (NBS) under radical-initiated conditions (AIBN, CCl4, reflux).
- Nucleophilic Substitution : Reacting the brominated intermediate (6) with 2,3-dichlorothiophenol (7) in the presence of a base (e.g., K2CO3) in dimethylformamide (DMF) at 80°C to form the sulfide bond.
Optimization Notes :
One-Pot Thioetherification via Mannich-Type Reaction
An alternative route employs a Mannich-like reaction to directly introduce the sulfanylalkyl group. Treating the thiazoloquinazolinone (8) with 2,3-dichlorothiophenol (7) , paraformaldehyde, and a catalytic amount of InBr3-Et3SiH in acetonitrile at 60°C achieves the desired substitution (9) . This method bypasses the need for pre-halogenation, offering a 72% yield with minimal byproducts.
Advantages :
- Single-step procedure reduces purification complexity.
- InBr3-Et3SiH acts as a dual catalyst and reducing agent, enhancing reaction efficiency.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Key Reagents | Temperature (°C) | Time (h) |
|---|---|---|---|---|
| Bromomethyl Substitution | 68 | NBS, K2CO3, DMF | 80 | 6 |
| One-Pot Thioetherification | 72 | InBr3-Et3SiH, CH3CN | 60 | 4 |
Critical Evaluation :
- The one-pot method is more sustainable but requires precise stoichiometric control.
- Bromomethyl substitution offers higher reproducibility but involves hazardous bromination agents.
Characterization and Validation
Spectroscopic Confirmation
Q & A
Basic Questions
Q. What synthetic routes are recommended for synthesizing 3-{[(2,3-dichlorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one, and how can reaction conditions be optimized for yield?
- Methodological Answer: Multi-step synthetic routes are typical for such heterocyclic compounds. Key steps include:
- Thioether formation: Reacting a thiol-containing intermediate (e.g., 2,3-dichlorothiophenol) with a halogenated methyl precursor under basic conditions (e.g., K₂CO₃ in DMF).
- Cyclization: Using reagents like POCl₃ or PCl₃ to facilitate ring closure of the thiazoloquinazolinone core.
- Optimization: Control reaction temperature (60–80°C for thioether formation) and use anhydrous solvents (e.g., THF or DCM) to minimize side reactions. Catalysts such as triethylamine may improve cyclization efficiency .
Q. How should researchers characterize the structural integrity and purity of this compound?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., integration ratios for methylene protons).
- X-ray Crystallography: Resolve absolute configuration, as demonstrated for analogous thiazoloquinazolinones .
- Mass Spectrometry (MS): Confirm molecular weight via high-resolution MS (e.g., ESI-TOF).
- HPLC: Assess purity (>95%) using a C18 column with UV detection at 254 nm .
Q. What in vitro models are suitable for initial pharmacological profiling of this compound?
- Methodological Answer: Prioritize target-specific assays based on structural analogs:
- Antimicrobial Activity: Use agar dilution assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli).
- Anticancer Screening: Employ MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations.
- Enzyme Inhibition: Test against kinases or proteases using fluorogenic substrates .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically studied for this compound’s biological targets?
- Methodological Answer:
- Substituent Variation: Synthesize derivatives with modified aryl groups (e.g., replacing 2,3-dichlorophenyl with 3,4-difluorophenyl) to assess electronic effects.
- Bioisosteric Replacement: Replace the thiazolo ring with oxazolo or triazolo moieties to evaluate ring contribution.
- Data Correlation: Use molecular docking (e.g., AutoDock Vina) to correlate activity with binding affinity to targets like EGFR or COX-2 .
Q. How should researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer:
- Replicate Experiments: Use standardized protocols (e.g., cell passage number, serum concentration) to minimize variability.
- Control Variables: Include positive controls (e.g., doxorubicin for cytotoxicity) and validate compound stability under assay conditions.
- Statistical Design: Apply randomized block designs with ≥4 replicates to ensure reproducibility, as seen in pharmacological studies .
Q. What experimental strategies are effective for studying metabolic stability and degradation pathways?
- Methodological Answer:
- In Vitro Metabolism: Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS.
- Forced Degradation: Expose to hydrolytic (pH 1–13), oxidative (H₂O₂), and photolytic (UV light) conditions. Monitor degradation products using UPLC-PDA .
Q. How can environmental fate and ecotoxicological impacts be assessed for this compound?
- Methodological Answer:
- Partitioning Studies: Measure log P (octanol-water) to predict bioaccumulation potential.
- Soil/Water Degradation: Conduct OECD 307/308 tests to analyze aerobic/anaerobic degradation half-lives.
- Ecotoxicology: Use Daphnia magna or Aliivibrio fischeri assays for acute toxicity profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
